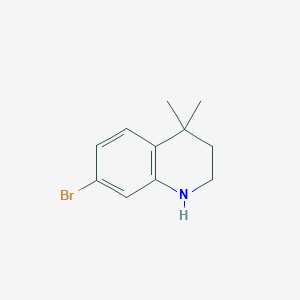

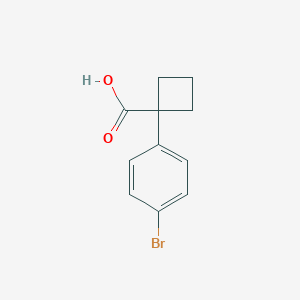

![molecular formula C8H6N2O3 B176725 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid CAS No. 156335-30-7](/img/structure/B176725.png)

4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid

描述

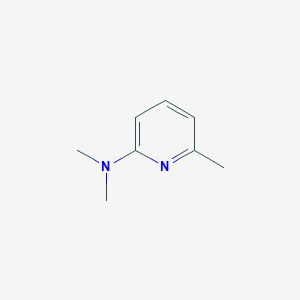

“4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” is a chemical compound with the molecular formula C8H6N2O3 . It is a derivative of pyridazine, which is a class of organic compounds containing a pyridazine ring, a six-member aromatic heterocycle, with two nitrogen atoms at positions 1 and 2 .

Synthesis Analysis

The synthesis of “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” and its derivatives has been explored in several studies. For instance, one study prepared a few derivatives using N-aminopyrrole and N-aminoimidazole derivatives as starting building blocks and the classical pathways of the quinolone series . Another study developed a method for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates by Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .Molecular Structure Analysis

The molecular structure of “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” can be represented by the InChI code: 1S/C9H8N2O3/c1-10-5-6 (9 (13)14)8 (12)7-3-2-4-11 (7)10/h2-5H,1H3, (H,13,14) . This indicates that the molecule contains 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” include a molecular weight of 192.17 .科学研究应用

Biological Activities

Pyrrolopyrazine, a biologically active scaffold that includes a pyrrole and pyrazine ring, has been found to exhibit a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Pharmaceutical Applications

Compounds with the pyrrolopyrazine scaffold have been used in various pharmaceutical applications . They are employed in the creation of bioactive molecules, organic materials, and natural products .

Drug Discovery Research

The pyrrolopyrazine structure, including “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid”, is an attractive scaffold for drug discovery research . It’s a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Synthesis of Derivatives

The high reactivity of 4-oxo-1,4-dihydropyridine-3-carboxylates provides easy access to 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates . This makes it a valuable compound in the synthesis of various derivatives .

Preparation of Bioactive Compounds

Some bioactive compounds, such as ciprofloxacin, levofloxacin, delafloxacin, and elvitegravir, contain the fragment of 4-oxo-1,4-dihydropyridine-3-carboxylic acid . Therefore, the preparation of derivatives of this compound is relevant for the production of these drugs .

Mo(CO)6-Mediated Ring Expansion

A method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates by Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method provides a new synthetic route for the preparation of these compounds .

未来方向

属性

IUPAC Name |

4-oxo-1H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-5(8(12)13)4-9-10-3-1-2-6(7)10/h1-4,9H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCADCLTCASMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

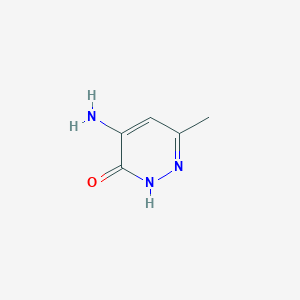

![5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B176653.png)

![2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B176671.png)